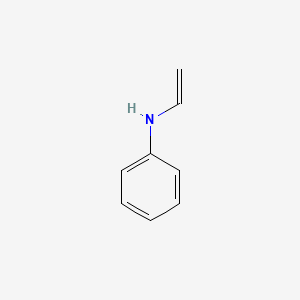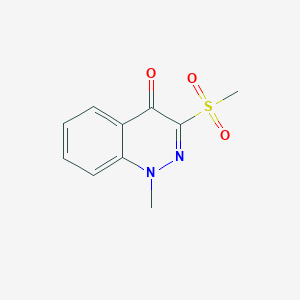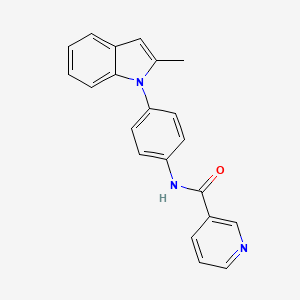
1-methyl-3,5-diphenylpyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, phenyl groups at positions 3 and 5, and a keto group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-3,5-diphenylpyridazin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product.
Example Synthetic Route:
Starting Materials: 1,3-diphenyl-1,3-propanedione and methylhydrazine.
Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid.
Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of high-purity compound.
Analyse Des Réactions Chimiques
1-methyl-3,5-diphenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Products: Oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution
Reagents and Conditions: Electrophilic or nucleophilic reagents under appropriate conditions.
Products: Substitution reactions can introduce various functional groups into the pyridazine ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-methyl-3,5-diphenylpyridazin-4(1H)-one has several applications in scientific research:
Chemistry
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: Its derivatives are studied for their potential use in organic electronics and photonics.
Biology
Enzyme Inhibition: Some derivatives of this compound have been found to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Research has shown that certain derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.
Medicine
Pharmacology: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Dye and Pigment Production: It is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-methyl-3,5-diphenylpyridazin-4(1H)-one depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific derivative used.
Comparaison Avec Des Composés Similaires
1-methyl-3,5-diphenylpyridazin-4(1H)-one can be compared with other pyridazine derivatives:
Similar Compounds
3,6-diphenylpyridazine: Lacks the methyl group at position 1, which can affect its chemical reactivity and biological activity.
4,5-diphenylpyridazin-3(2H)-one: Has a different substitution pattern, leading to variations in its chemical and physical properties
Propriétés
Numéro CAS |
59591-31-0 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-methyl-3,5-diphenylpyridazin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
QGLNQEZZNQLZFJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)


![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)



![3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)

![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)


